molecular formula C13H11FO2 B8741075 1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone CAS No. 280571-34-8

1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone

Cat. No.: B8741075
CAS No.: 280571-34-8
M. Wt: 218.22 g/mol
InChI Key: KJMDYHQKWUHDLU-UHFFFAOYSA-N
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Description

1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

280571-34-8

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

1-[5-[(4-fluorophenyl)methyl]furan-2-yl]ethanone

InChI

InChI=1S/C13H11FO2/c1-9(15)13-7-6-12(16-13)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3

InChI Key

KJMDYHQKWUHDLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 9.2 g (83.4 mmol) of 2-acetylfuran, 20 ml (2.0 eq) of 4-fluorobenzylchloride and 22.8 g (2.0 eq) of zinc chloride were stirred at 25° C. for 20 hours. The stirring gradually became difficult due to the precipitate. The mixture was dissolved in water and extracted with ethylacetate. The organic layer was washed with water and a diluted sodium hydrogencarbonate aqueous solution and dried over sodium sulfate. The solvent was removed under deduced pressure. A fractional distillation under reduced pressure of the residue gave 9.6 g of 2-acetyl-5-(4-fluorobenzyl)furan. Yield: 53%. 2 mmHg/120-125° C.
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9.2 g
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reactant
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20 mL
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22.8 g
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Synthesis routes and methods II

Procedure details

To 258 g (0.94 mol) of a 50% aqueous solution of zinc chloride were added 69.3 g of water, 99.0 g (0.90 mol) of 2-acetylfuran and 260 g (1.80 mol) of 4-fluorobenzylchloride. The mixture was stirred at 85° C. for 6 hours. The reaction mixture was cooled and extracted with ethylacetate. The extract was washed with 1N hydrochloric acid, washed with an aqueous sodium hydrogencarbonate solution and removed under reduced pressure. The obtained residue was distilled under reduced pressure to give 145.4 g of crude 2-acetyl-5-(4-fluorobenzyl)furan (106-121° C./0.4 mmHg). The crude product was recrystallized from isopropylalcohol/n-hexane to give 84.4 g of 2-acetyl-5-(4-fluorobenzyl)furan. Yield: 43%.
[Compound]
Name
aqueous solution
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0 (± 1) mol
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99 g
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reactant
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260 g
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69.3 g
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